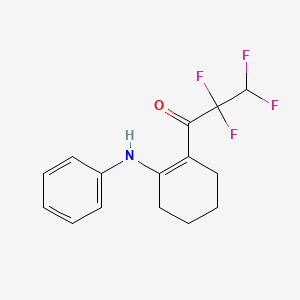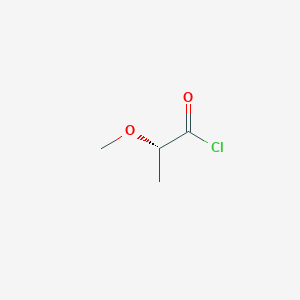
Propanoyl chloride, 2-methoxy-, (2S)-
Descripción general
Descripción
Propanoyl chloride, 2-methoxy-, (2S)- (also known as 2-methoxypropanoyl chloride ) is an organic compound with the chemical formula C₄H₇ClO₂ . It is the acyl chloride derivative of propionic acid. This colorless, corrosive, and volatile liquid serves as a reagent in organic synthesis. Notably, it undergoes characteristic reactions typical of acyl chlorides .
Molecular Structure Analysis
The molecular formula of 2-methoxypropanoyl chloride is C₄H₇ClO₂ , with a molar mass of approximately 106.55 g/mol . Its IUPAC Standard InChI representation is: (\text{InChI}=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3) .
Chemical Reactions Analysis
As an acyl chloride, 2-methoxypropanoyl chloride participates in various reactions typical of this functional group. These include acylation reactions, such as the formation of amides and esters. The methylene protons in derived chiral amides and esters are diastereotopic .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Fluorescence Derivatization in Liquid Chromatography
A compound similar to Propanoyl chloride, 2-methoxy-, (2S)-, namely 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been identified as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols in high-performance liquid chromatography. This reagent shows reactivity with various alcohols, producing corresponding fluorescent esters which can be separated efficiently (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Methoxypropanol
Another study highlights the selective synthesis of primary methoxypropanol using clay supported tris(2,4-pentanedionato)zirconium(IV). This process involves a facile ion-exchange process and exhibits increased conversion rates and selectivity compared to homogeneous systems. The selectivity towards primary methoxypropanol achieved under mild conditions was significant (Permana, Shimazu, Ichikuni, & Uematsu, 2004).
Chemical Transformations of Lactones and Furans
In a related chemical context, mixtures of thionyl chloride and alcohols, including 2-propanol, are used for transforming gamma-butyrolactone derivatives into alkyl, allyl, and propargyl 4-chlorobutyrates. This illustrates the versatility of similar compounds in facilitating chemical transformations of various organic substrates (Ferrari & Vogel, 1991).
Cleavage and Acylation of Methoxyphenol
Propanoyl chloride derivatives are involved in the selective cleavage of one of the methoxy groups of 2,6-dimethoxyphenol, followed by acylation. This process is crucial in the production of ortho-acylated catechols, which have applications in supramolecular chemistry and as precursors for various products (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).
Oxidation of Propanols in Catalysis
In the field of catalysis, the oxidation of 2-propanol to 1-methoxy-2-propanone using titanium silicalite-1 demonstrates the utility of similar compounds in selective oxidation processes. The high yield achieved highlights the potential of these compounds in industrial catalytic processes (Hayashi, Kikawa, Murai, Shigemoto, Sugiyama, & Kawashioro, 1996).
Propiedades
IUPAC Name |
(2S)-2-methoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(7-2)4(5)6/h3H,1-2H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEMORIANHKPTH-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




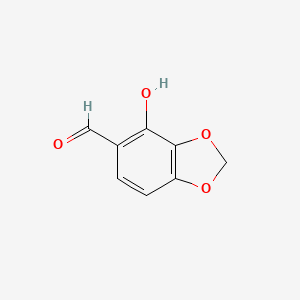

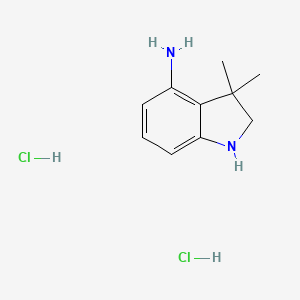



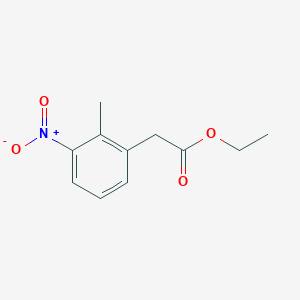
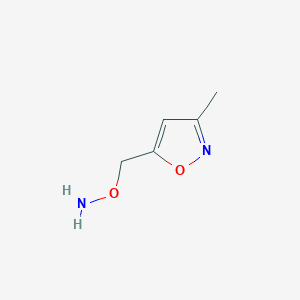
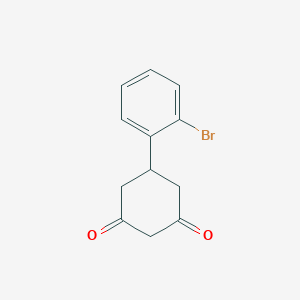
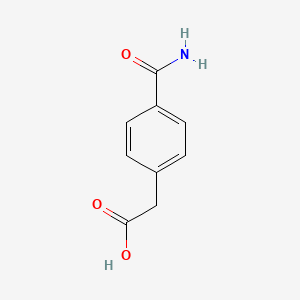
![7-[7-[9,9-dimethyl-7-(N-(3-methylphenyl)anilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-(3-methylphenyl)-N-phenylfluoren-2-amine](/img/structure/B3118500.png)
